

A Comparative Analysis of Fuel Properties: Ethyl Levulinate-Biodiesel Blends versus Conventional Diesel

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Compound of Interest		
Compound Name:	Ethyl levulinate	
Cat. No.:	B147295	Get Quote

The quest for sustainable and cleaner alternative fuels has led to extensive research into various biofuel and additive combinations. Among these, **ethyl levulinate** (EL), a biomass-derived compound, has shown promise as a blend component with biodiesel to improve its properties and bring them closer to that of conventional diesel fuel. This guide provides a detailed comparison of the key fuel properties of **ethyl levulinate**-biodiesel blends against standard diesel, supported by experimental data from various studies.

Quantitative Comparison of Fuel Properties

The addition of **ethyl levulinate** to biodiesel has a notable impact on several key fuel properties. The following tables summarize the quantitative data from experimental studies, comparing conventional diesel, pure biodiesel (B100), and various blends of **ethyl levulinate** with biodiesel.

Table 1: Physical and Cold Flow Properties



Fuel Blend	Density (kg/m ³) at 15-20°C	Kinematic Viscosity (mm²/s) at 40°C	Cloud Point (°C)	Pour Point (°C)
Conventional Diesel	820 - 860	2.0 - 4.5	Varies (-15 to 5)	Varies (-35 to -10)
Biodiesel (B100)	860 - 900	3.5 - 5.0	Varies (-3 to 15)	Varies (-15 to 10)
EL5-B95 (5% EL, 95% Biodiesel)	~880	~4.5	Lower than B100	Lower than B100
EL10-B90 (10% EL, 90% Biodiesel)	~878	~4.1	-1	-7
EL15-B85 (15% EL, 85% Biodiesel)	~876	~3.8	-2	-9
EL20-B80 (20% EL, 80% Biodiesel)	~874	~3.5	-3	-11
Ethyl Levulinate (Pure)	~1016	~1.8	-5	-13

Note: Specific values for blends can vary depending on the biodiesel feedstock.

Table 2: Combustion and Other Properties

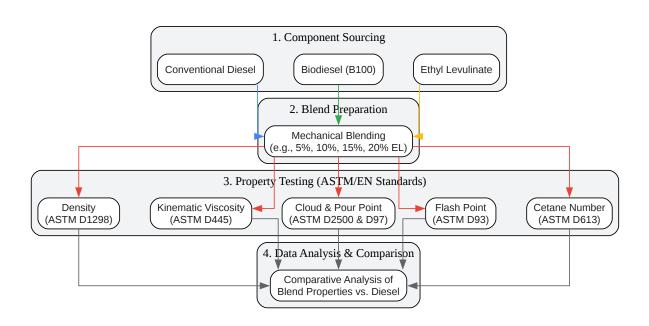


Fuel Blend	Flash Point (°C)	Cetane Number	Lower Heating Value (MJ/kg)	Acid Value (mg KOH/g)
Conventional Diesel	> 52	40 - 55	~42 - 46	< 0.5
Biodiesel (B100)	> 130	47 - 65	~37 - 40	< 0.5
EL5-B95 (5% EL, 95% Biodiesel)	Decreases from B100	Slightly lower than B100	Slightly lower than B100	~0.45
EL10-B90 (10% EL, 90% Biodiesel)	Decreases from B100	Slightly lower than B100	Slightly lower than B100	~0.42
EL15-B85 (15% EL, 85% Biodiesel)	Decreases from B100	Slightly lower than B100	Slightly lower than B100	~0.39
EL20-B80 (20% EL, 80% Biodiesel)	Decreases from B100	Slightly lower than B100	Slightly lower than B100	~0.36
Ethyl Levulinate (Pure)	~91	Very Low	~25	Can be acidic if not purified

Experimental Workflow

The general process for preparing and evaluating the fuel properties of **ethyl levulinate**-biodiesel blends involves several key stages, from sourcing the components to the final analysis of the results. This workflow is crucial for ensuring the reproducibility and accuracy of the experimental findings.





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Caption: Experimental workflow for preparing and testing fuel blends.

Experimental Protocols

The determination of fuel properties is governed by standardized test methods to ensure consistency and comparability of results across different studies. The most commonly cited standards are those from ASTM International. Below are brief descriptions of the methodologies for key experiments.

 Density (ASTM D1298): This method involves placing a sample of the fuel in a hydrometer cylinder at a controlled temperature. A hydrometer is then gently lowered into the sample, and the reading is taken at the point where the surface of the liquid meets the hydrometer scale. Temperature corrections are applied to report the density at a standard temperature.



- Kinematic Viscosity (ASTM D445): This protocol measures the resistance of a fluid to flow under gravity. A fixed volume of the fuel blend is placed in a calibrated glass capillary viscometer. The viscometer is submerged in a temperature-controlled bath. The time taken for the liquid to flow between two marked points on the viscometer is measured. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.
- Cloud Point (ASTM D2500): The cloud point is the temperature at which a cloud of wax
 crystals first appears in a liquid when it is cooled under specific conditions. The fuel sample
 is cooled in a test jar, and it is inspected at 1°C intervals. The temperature at which the first
 haze or cloudiness is observed at the bottom of the test jar is recorded as the cloud point.
- Pour Point (ASTM D97): This test determines the lowest temperature at which a fuel will
 continue to flow. After an initial heating, the sample is cooled at a specified rate and
 examined at intervals of 3°C for flow characteristics. The pour point is recorded as the
 temperature at which the oil ceases to flow when the test jar is tilted.
- Flash Point (ASTM D93): This method uses a Pensky-Martens closed-cup tester. The fuel sample is heated at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.
- Cetane Number (ASTM D613): The cetane number is a measure of the ignition quality of a
 diesel fuel. It is determined using a standard single-cylinder test engine. The fuel sample is
 burned in the engine, and its ignition delay is compared to that of reference fuels with known
 cetane numbers under the same operating conditions.

Summary of Findings and Implications

The addition of **ethyl levulinate** to biodiesel results in several notable changes to the fuel's properties, generally moving them closer to the specifications of conventional diesel.

Improved Cold Flow Properties: One of the most significant advantages of adding ethyl
 levulinate is the improvement in cold flow properties. Both the cloud point and pour point of







biodiesel are substantially lowered with increasing concentrations of EL, which is critical for the use of biodiesel in colder climates.

- Reduced Viscosity: Ethyl levulinate effectively reduces the kinematic viscosity of biodiesel.
 High viscosity in biodiesel can lead to poor atomization of the fuel upon injection and can cause engine deposits. Blending with EL helps to mitigate these issues.
- Density and Heating Value: While the density of the blends decreases with the addition of EL, it remains higher than that of conventional diesel. The lower heating value of ethyl levulinate compared to biodiesel and diesel results in a slight decrease in the energy content of the blends. This may lead to a minor increase in brake-specific fuel consumption.
- Flash Point and Cetane Number: The flash point of the blends decreases with higher EL
 content, which is a consideration for fuel safety and handling. The cetane number, an
 indicator of ignition quality, is also slightly reduced, though it generally remains within
 acceptable limits for use in diesel engines.

In conclusion, **ethyl levulinate** serves as a valuable bio-additive for biodiesel. It significantly enhances the cold-weather performance and lowers the viscosity of biodiesel, addressing two of its major drawbacks. While there are trade-offs, such as a slight reduction in heating value and cetane number, the overall impact is a fuel blend with properties more closely resembling those of conventional diesel, thereby improving its viability as a widespread, renewable alternative. Further research into ternary blends of **ethyl levulinate**, biodiesel, and conventional diesel may reveal optimized formulations for performance and emissions.

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